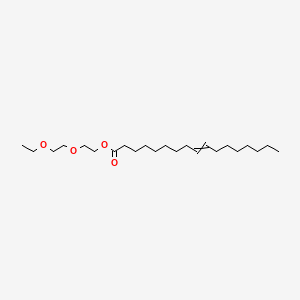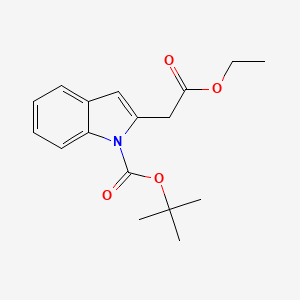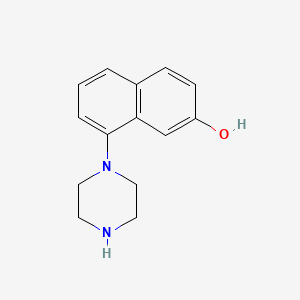
8-(Piperazin-1-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Piperazin-1-yl)naphthalen-2-ol is a chemical compound that features a naphthalene ring substituted with a piperazine moiety at the 8-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting dopamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-yl)naphthalen-2-ol typically involves a multi-step process. One common method includes the reaction of naphthalene-2-ol with piperazine under specific conditions. For instance, a Mannich-type three-component reaction can be employed, where naphthalene-2-ol, piperazine, and an aldehyde are reacted in ethanol with triethanolamine as a catalyst under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental protocols.
Chemical Reactions Analysis
Types of Reactions: 8-(Piperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the naphthalene core.
Substitution: The piperazine moiety can be substituted with various functional groups to enhance or modify its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkylating agents or acylating agents can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce a variety of N-substituted piperazine derivatives.
Scientific Research Applications
8-(Piperazin-1-yl)naphthalen-2-ol has several applications in scientific research:
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Piperazin-1-yl)naphthalen-2-ol primarily involves its interaction with dopamine receptors. The compound acts as an agonist or antagonist depending on its specific structure and substitutions. It binds to the dopamine D2 and D3 receptors, influencing the adenylate cyclase activity and modulating neurotransmitter release . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: This compound has similar structural features but with additional substitutions on the piperazine ring.
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile: Another related compound with a different core structure but similar piperazine substitution.
Uniqueness: 8-(Piperazin-1-yl)naphthalen-2-ol is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to interact selectively with dopamine receptors makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
8-piperazin-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGCEGHEXXYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658126 |
Source


|
| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189350-02-5 |
Source


|
| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)


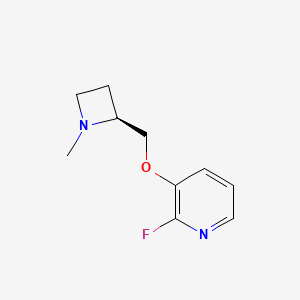
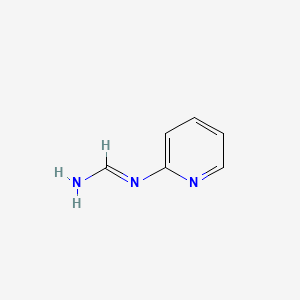
![2,2,2-Trifluoro-1-[(2R)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B574716.png)
